N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide
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Overview
Description
Preparation Methods
The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .
Chemical Reactions Analysis
N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:
- N-(2-methylphenyl)hydrazinecarbothioamide
- N-(2-ethylphenyl)hydrazinecarbothioamide
- N-(2,6-dimethylphenyl)hydrazinecarbothioamide
These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
1-amino-3-(2-ethyl-6-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-3-8-6-4-5-7(2)9(8)12-10(14)13-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYFZSLHEZWKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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